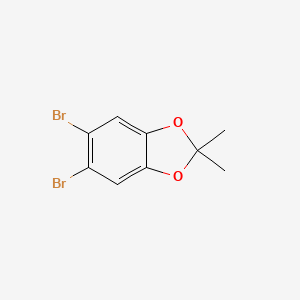

5,6-Dibromo-2,2-dimethyl-1,3-benzodioxole

Description

Overview of Benzodioxole Core Structures in Synthetic Chemistry

The 1,3-benzodioxole (B145889), or methylenedioxybenzene, is a heterocyclic organic compound consisting of a benzene (B151609) ring fused to a five-membered dioxole ring. chemicalbook.comwikipedia.org This core structure is notable for its high degree of aromaticity, which imparts significant stability. chemicalbook.com The presence of two oxygen atoms in the dioxole ring enhances the electron density of the aromatic system, facilitating electrophilic substitution reactions and making it a versatile scaffold in organic synthesis. chemicalbook.com

Benzodioxole and its derivatives are not merely synthetic curiosities; they are prevalent in nature and form the structural backbone of numerous bioactive molecules. This has made them crucial precursors and intermediates in the pharmaceutical industry for the development of agents with potential therapeutic properties, including anti-inflammatory, neuroprotective, and anticancer effects. chemicalbook.comnih.gov Beyond pharmaceuticals, many compounds containing the methylenedioxyphenyl group are found in pesticides and other fine chemicals. wikipedia.orgnih.gov The synthesis of the basic 1,3-benzodioxole structure is often achieved through the reaction of catechol with a disubstituted halomethane. wikipedia.org

Significance of Brominated Benzodioxole Derivatives in Chemical Synthesis

The introduction of bromine atoms onto the benzodioxole ring significantly enhances its synthetic utility. Bromination is a common and critical step in the functionalization of these molecules. researchgate.netsciencemadness.org Brominated benzodioxole derivatives act as versatile building blocks, where the bromine atoms serve as reactive handles for a variety of subsequent chemical transformations.

These bromo-substituents can be readily displaced or participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. researchgate.net This reactivity is harnessed in the synthesis of complex molecules for diverse applications. For instance, 5,6-Dibromo-1,3-benzodioxole is a key intermediate in the production of pharmaceuticals, particularly those aimed at treating neurological disorders, as well as in the formulation of agrochemicals like pesticides and herbicides. chemimpex.com Furthermore, these brominated compounds are utilized as reagents in analytical chemistry and in material science for creating advanced polymers with unique electronic properties. chemimpex.com

Research Trajectories and Fundamental Contributions of 5,6-Dibromo-2,2-dimethyl-1,3-benzodioxole

The specific compound this compound (CAS No. 114414-23-2) is a member of the benzodioxole family, distinguished by the presence of a gem-dimethyl group on the dioxole ring, which serves as a protecting group for the catechol moiety. nih.govchemsrc.com This structural feature provides stability under various reaction conditions, allowing for selective modifications at the brominated positions.

A significant research contribution of this compound is its use as a monomer in the synthesis of advanced materials. Notably, it has been employed in the Lewis acid-catalyzed formation of two-dimensional phthalocyanine (B1677752) covalent organic frameworks (COFs). nih.gov In this context, the dibromo functionality allows for the programmed assembly of the monomer units into a highly ordered, porous network structure, which is a key area of research in materials science. The synthesis of this particular benzodioxole derivative can be achieved from the reaction of 4,5-dibromo-1,2-benzenediol with acetone (B3395972). chemsrc.com

Below are the key chemical properties of this compound.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₉H₈Br₂O₂ | nih.gov |

| Molecular Weight | 307.97 g/mol | nih.gov |

| CAS Number | 114414-23-2 | nih.gov |

| Canonical SMILES | CC1(OC2=CC(=C(C=C2O1)Br)Br)C | nih.gov |

| InChIKey | OIZDJNUXYCYWEY-UHFFFAOYSA-N | nih.gov |

Historical Context of Benzodioxole Chemistry

The history of benzodioxole chemistry is deeply rooted in the study of natural products. A pivotal moment was the discovery that compounds from sesame oil containing the methylenedioxyphenyl group could significantly enhance the insecticidal activity of pyrethrum. chemicalbook.com This synergistic effect sparked considerable scientific interest in 1,3-benzodioxole derivatives, leading to their development and use as insecticide synergists. chemicalbook.com

Early investigations into their mechanism of action revealed that these compounds could inhibit microsomal mixed-function oxidases in both insects and mammals. chemicalbook.com This finding opened up a new field of research focused on the interaction of benzodioxole compounds with metabolic enzymes, particularly the cytochrome P-450 family. chemicalbook.com The prevalence of the 1,3-benzodioxole structural motif in well-known naturally occurring compounds such as safrole, myristicin, and apiol further cemented its importance in the field of natural product chemistry and toxicology. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

114414-23-2 |

|---|---|

Molecular Formula |

C9H8Br2O2 |

Molecular Weight |

307.97 g/mol |

IUPAC Name |

5,6-dibromo-2,2-dimethyl-1,3-benzodioxole |

InChI |

InChI=1S/C9H8Br2O2/c1-9(2)12-7-3-5(10)6(11)4-8(7)13-9/h3-4H,1-2H3 |

InChI Key |

OIZDJNUXYCYWEY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(OC2=CC(=C(C=C2O1)Br)Br)C |

Origin of Product |

United States |

Synthetic Methodologies and Pathways to 5,6 Dibromo 2,2 Dimethyl 1,3 Benzodioxole

Total Synthesis Approaches

Total synthesis strategies focus on the assembly of the target molecule from basic precursors. For 5,6-Dibromo-2,2-dimethyl-1,3-benzodioxole, these approaches can be categorized by the order of ring formation and bromination.

A direct and common approach to this compound involves the electrophilic aromatic substitution of the non-brominated precursor, 2,2-Dimethyl-1,3-benzodioxole (B81077). chemsrc.com This precursor serves as the immediate starting material for the bromination step.

The reaction proceeds by treating 2,2-dimethyl-1,3-benzodioxole with a suitable brominating agent. While specific literature for this exact transformation is not detailed, analogous reactions on similar heterocyclic systems suggest effective methods. For instance, direct bromination of related benzofurazans and benzothiadiazoles to their di-bromo derivatives can be accomplished nearly quantitatively using elemental bromine in a reaction medium of aqueous hydrobromic acid or nitric acid. google.com Another potential condition involves the use of bromine in acetic acid, which is known to produce dibrominated products for the parent 1,3-benzodioxole (B145889) ring system. sciencemadness.org This method relies on the activating nature of the dioxole ring to direct the incoming bromine atoms to the 5 and 6 positions.

An alternative strategy involves constructing the 2,2-dimethyl-1,3-benzodioxole ring from catechol (1,2-benzenediol) or its derivatives. chemsrc.com This can be done in two ways:

Pathway A: Condensation followed by Bromination: This two-step route begins with the synthesis of the 2,2-dimethyl-1,3-benzodioxole intermediate. This is achieved through the acid-catalyzed reaction of catechol with acetone (B3395972). chemsrc.comprepchem.com In a typical procedure, hydrogen chloride gas is passed through a solution of catechol in acetone at reduced temperatures (0-15 °C). prepchem.com The resulting intermediate is then isolated and subsequently brominated as described in section 2.1.1.

Pathway B: Bromination followed by Condensation: This pathway reverses the order of operations. The starting material, catechol, is first brominated to yield 4,5-dibromocatechol (also known as 4,5-Dibromo-1,2-benzenediol). chemsrc.com This dibrominated intermediate is then reacted with acetone in a condensation reaction, analogous to Pathway A, to directly form the final product, this compound.

Research into more efficient and environmentally friendly methods has led to alternative strategies for creating the benzodioxole core.

One notable method involves the condensation of catechol and a ketone (such as acetone) using a reusable carbon-based solid acid catalyst. google.com This process is typically carried out with an entrainer like cyclohexane (B81311) to remove the water generated during the reaction via azeotropic distillation, driving the equilibrium towards the product. This approach boasts high conversion rates and selectivity. google.com

A classical, though less common for this specific gem-dimethyl structure, method for forming the dioxole ring is the Williamson ether synthesis. This would involve reacting a catechol salt with a suitable dihaloalkane. sciencemadness.org However, for the synthesis of the 2,2-dimethyl derivative, the condensation with acetone is far more direct.

Reaction Conditions and Optimization for Yield and Selectivity

The efficiency of synthesizing this compound is highly dependent on the chosen reaction conditions.

For the condensation reaction between catechol and acetone, various catalysts and conditions have been explored. The use of hydrogen chloride gas in excess acetone yields 2,2-dimethyl-1,3-benzodioxole, though a reported yield was modest at 26%. prepchem.com In contrast, a patented method using a carbon-based solid acid catalyst claims significantly higher efficiency, with conversion rates exceeding 80% and selectivity for the desired benzodioxole product above 95%. google.com The optimization in this latter method is achieved by heating to reflux to continuously remove water. google.com

For the bromination step , achieving high selectivity for the 5,6-dibromo product requires careful control of stoichiometry and reaction conditions. The use of elemental bromine in aqueous hydrobromic acid at temperatures from 50 °C up to reflux is an effective method for the dibromination of similar heterocycles. google.com Alternatively, bromine can be generated in situ by adding an oxidizing agent like hydrogen peroxide to hydrobromic acid, which can offer better control over the reaction. google.comsciencemadness.org The choice of solvent, such as acetic acid, also plays a critical role in the reaction's outcome. sciencemadness.org

The following table summarizes key reaction conditions for different synthetic pathways:

Interactive Data Table: Synthetic Conditions for this compound and Precursors

| Pathway | Starting Material(s) | Key Reagents/Catalyst | Solvent | Reported Yield/Conversion | Reference |

| Precursor Synthesis | Catechol, Acetone | Hydrogen Chloride (gas) | Acetone | 26% Yield | prepchem.com |

| Precursor Synthesis | Catechol, Ketone | Carbon-based solid acid | Cyclohexane | >80% Conversion, >95% Selectivity | google.com |

| Bromination | 2,1,3-Benzothiadiazole | Elemental Bromine, HBr (aq) | HBr (aq) | Nearly quantitative | google.com |

| Bromination | 1,3-Benzodioxole | Ammonium (B1175870) Bromide, H₂O₂ | Acetic Acid | - | sciencemadness.org |

Scalability and Industrial Relevance of Synthetic Routes

The development of synthetic methods using solid acid catalysts is particularly relevant for industrial applications. google.com Such catalysts can often be recovered and reused, reducing waste and cost, which is a significant advantage over methods that use stoichiometric amounts of corrosive reagents like HCl gas. prepchem.comgoogle.com

A potential challenge in scaling up is the purification of the final brominated product. Brominated benzodioxoles can have high boiling points, and distillation may require high vacuum conditions to prevent thermal decomposition or tar formation. sciencemadness.org

The industrial relevance of this compound is tied to its potential use as a building block in the synthesis of more complex molecules. Related 1,3-benzodioxole structures are known to be valuable intermediates in the development of pharmaceuticals and agrochemicals, suggesting a potential demand for efficient and scalable synthetic routes to their derivatives. chemimpex.com

Chemical Reactivity and Mechanistic Studies of 5,6 Dibromo 2,2 Dimethyl 1,3 Benzodioxole

Reactivity of Aromatic Halogens in the Benzodioxole System

The two bromine atoms attached to the benzene (B151609) ring are the primary sites of reactivity in 5,6-Dibromo-2,2-dimethyl-1,3-benzodioxole. These halogens can participate in a variety of transformations, including substitution and coupling reactions, which are fundamental to modern synthetic chemistry.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. diva-portal.org For SNAr to proceed efficiently, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.comnih.gov These groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. diva-portal.org

In the case of this compound, the benzodioxole moiety contains two ether-like oxygen atoms. These atoms are generally considered electron-donating, which increases the electron density of the aromatic ring. This electronic property deactivates the ring towards nucleophilic attack, making standard SNAr reactions challenging under typical conditions. youtube.com Consequently, there is limited specific literature detailing successful nucleophilic aromatic substitution on this particular compound. Reactions would likely require harsh conditions or alternative mechanisms, such as the elimination-addition (benzyne) pathway, which becomes more probable in the absence of activating electron-withdrawing groups. youtube.com

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

The bromine atoms on this compound serve as excellent handles for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds by reacting an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.net While specific studies on the Suzuki coupling of this compound are not extensively detailed in readily available literature, the reactivity of dibromo-aromatic compounds in such reactions is well-established. It has been noted that Suzuki couplings with related bromo-aryl compounds can sometimes be complicated by debromination, but successful reactions can be achieved by using boronate esters instead of boronic acids as the coupling partner. uea.ac.uk

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper(I) co-catalyst. uea.ac.uk This reaction is highly effective for synthesizing substituted alkynes. The general applicability of this reaction suggests that this compound would be a suitable substrate for sequential or double Sonogashira couplings to introduce one or two alkynyl groups onto the aromatic ring.

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. This method is known for its high functional group tolerance. Although specific examples involving this compound are not prominent in the literature, the general utility of Negishi coupling for aryl bromides indicates its potential applicability for functionalizing this molecule.

Table 1: Representative Conditions for Cross-Coupling Reactions on Aryl Dibromides This table presents generalized conditions typical for the respective cross-coupling reactions on aryl dibromide substrates.

| Reaction | Catalyst | Ligand (Typical) | Base | Solvent | Coupling Partner |

|---|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ or Pd(OAc)₂ | PPh₃ or SPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene (B28343), Dioxane, Water | Ar-B(OH)₂ or Ar-B(OR)₂ |

| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, piperidine | DMF, THF | R-C≡CH |

| Negishi | Pd(PPh₃)₄ or Ni(acac)₂ | PPh₃ or dppe | (Not always required) | THF, DMF | R-ZnX |

Functional Group Interconversions at Bromine Centers (e.g., cyanation)

The bromine atoms can be replaced with other functional groups through various interconversion reactions. A notable example is cyanation, the replacement of a halogen with a cyano (-CN) group.

The Rosenmund-von Braun reaction, using copper(I) cyanide, is a classic method for this transformation, though it often requires high temperatures. More modern palladium-catalyzed cyanation methods offer milder conditions. For instance, this compound has been successfully converted to 4,5-isopropylidenedioxyphthalonitrile. claudiozannoni.it This reaction was achieved in high yield using zinc cyanide and a palladium catalyst (tetrakis(triphenylphosphine)palladium(0)) in DMF at 120°C. claudiozannoni.it These gentler conditions avoid byproducts often seen in traditional copper-mediated cyanations. claudiozannoni.it This conversion demonstrates the utility of the dibromo compound as a precursor to dinitriles, which are important intermediates in the synthesis of materials like phthalocyanines. claudiozannoni.itlookchem.com

Reactions Involving the Dimethyl-Dioxole Ring System

The 2,2-dimethyl-1,3-benzodioxole (B81077) moiety, also known as a catechol acetonide, is generally a stable protecting group for the catechol (1,2-dihydroxybenzene) unit. chemimpex.com Its reactivity is distinct from that of the aromatic bromine atoms.

Ring-Opening and Ring-Expansion Reactions

The acetonide group is valued for its stability under a range of conditions, particularly basic and nucleophilic conditions used in cross-coupling reactions. However, the dioxole ring can be opened under specific, typically acidic, conditions to deprotect the catechol. This cleavage regenerates the 1,2-diol functionality, which can then be used in further synthetic steps. The cleavage of catechol acetonides is a standard deprotection strategy in organic synthesis.

The degradation of catechol itself is a key step in the metabolism of aromatic compounds by microorganisms, which proceeds via enzymatic ring cleavage through either ortho- or meta-pathways. researchgate.netnih.gov While not a synthetic reaction in the laboratory sense, this highlights the ultimate biodegradability of the core catechol structure. There is no significant evidence in the reviewed literature of ring-expansion reactions occurring with the 2,2-dimethyl-1,3-benzodioxole system under typical synthetic conditions.

Reactions at the Acetone-Derived Moiety

The gem-dimethyl group (C(CH₃)₂) of the acetonide is derived from acetone (B3395972) and is part of a saturated heterocyclic ring. The carbon-hydrogen bonds of these methyl groups are strong and unactivated. As such, this moiety is generally inert to the types of ionic reactions discussed previously. Reactions at this position are uncommon and would likely require harsh, high-energy conditions, such as those involving free radicals, which are not typically employed in the context of the functional group transformations for which this compound is used. The primary role of the 2,2-dimethyl-1,3-benzodioxole group is to serve as a stable and robust protecting group. nih.gov

Studies on Elimination Reactions and Their Stereochemical Outcomes in Related Benzodioxole Systems

Elimination reactions, particularly the E2 (bimolecular elimination) mechanism, are fundamental in organic synthesis for the formation of alkenes. In the context of vicinal dihalides, such as the dibromo functionality on the benzene ring of this compound, these reactions can lead to the formation of a double bond within the aromatic system, which would be highly unstable, or more plausibly, undergo reactions at substituents on the ring if appropriate substrates were used.

A more relevant scenario for studying elimination reactions in systems related to this compound would involve a dihalogenated alkyl side chain attached to the benzodioxole core. The stereochemical outcome of such E2 reactions is dictated by the anti-periplanar arrangement of the departing hydrogen and leaving group. chemistrysteps.comkhanacademy.org This means the hydrogen and the leaving group must be in the same plane and on opposite sides of the carbon-carbon bond.

For instance, in a hypothetical related compound where a 1,2-dibromoethyl group is attached to the benzodioxole ring, the stereochemistry of the starting material would directly influence the stereochemistry of the resulting vinyl bromide. This stereospecificity is a hallmark of the E2 mechanism. chemistrysteps.com

Table 1: Theoretical Stereochemical Outcome of E2 Elimination in a Related Benzodioxole System

| Starting Diastereomer of a Related Benzodioxole | Product Stereoisomer |

| (1R,2R)-1-(Benzodioxolyl)-1,2-dibromoethane | (E)-1-(Benzodioxolyl)-1-bromoethene |

| (1S,2S)-1-(Benzodioxolyl)-1,2-dibromoethane | (E)-1-(Benzodioxolyl)-1-bromoethene |

| (1R,2S)-1-(Benzodioxolyl)-1,2-dibromoethane | (Z)-1-(Benzodioxolyl)-1-bromoethene |

| (1S,2R)-1-(Benzodioxolyl)-1,2-dibromoethane | (Z)-1-(Benzodioxolyl)-1-bromoethene |

Note: This table is a theoretical representation based on the principles of E2 elimination and does not represent experimental data for this compound itself.

Investigations into Reaction Mechanisms and Kinetics

The reactivity of the bromine atoms on the aromatic ring of this compound would primarily be governed by the principles of nucleophilic aromatic substitution (SNA_r) or metal-catalyzed cross-coupling reactions, rather than classical elimination reactions leading to a benzyne (B1209423) intermediate, unless very strong bases are employed.

The kinetics of such reactions would be influenced by several factors:

The nature of the nucleophile: Stronger nucleophiles would lead to faster reaction rates.

The solvent: Polar aprotic solvents are generally preferred for S_NAr reactions.

The presence of activating or deactivating groups: The dioxole ring is generally considered electron-donating, which would deactivate the ring towards nucleophilic attack. However, the presence of two bromine atoms does provide sites for reaction.

A kinetic study on a related system, such as the reaction of a bromo-benzodioxole derivative with a nucleophile, would likely follow second-order kinetics, with the rate being dependent on the concentration of both the substrate and the nucleophile.

Table 2: Hypothetical Kinetic Data for a Nucleophilic Substitution Reaction of a Related Bromo-benzodioxole

| [Substrate] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

| 0.1 | 0.1 | 1.0 x 10⁻⁵ |

| 0.2 | 0.1 | 2.0 x 10⁻⁵ |

| 0.1 | 0.2 | 2.0 x 10⁻⁵ |

Note: This table presents hypothetical data to illustrate the expected second-order kinetics and does not reflect actual experimental results for this compound.

The mechanism of a potential dehydrobromination from the aromatic ring to form a benzyne intermediate would require a strong base, such as sodium amide (NaNH₂). This benzyne intermediate would be highly reactive and could subsequently react with a nucleophile at either of the two former C-Br positions. youtube.com

Synthesis and Exploration of Derivatives and Analogs of 5,6 Dibromo 2,2 Dimethyl 1,3 Benzodioxole

Systematic Synthesis of Substituted Benzodioxole Compounds

The synthesis of substituted benzodioxole compounds can be achieved through several established methodologies. A primary route involves the acid-catalyzed condensation of a catechol with a ketone or aldehyde. In the case of 5,6-dibromo-2,2-dimethyl-1,3-benzodioxole, the synthesis would typically start from 4,5-dibromo-1,2-benzenediol and acetone (B3395972). chemsrc.com

Another versatile method for creating substituted benzodioxoles is the Williamson ether synthesis, which involves the reaction of a deprotonated catechol with a dihalomethane. sciencemadness.org However, for generating 2,2-disubstituted analogs, the direct condensation approach is more common.

Modern synthetic strategies often employ palladium-catalyzed cross-coupling reactions to introduce a variety of substituents onto a pre-formed benzodioxole ring. For instance, the bromine atoms on this compound are ideal handles for Suzuki-Miyaura coupling reactions. This allows for the introduction of aryl, heteroaryl, or alkyl groups at the 5- and 6-positions, leading to a diverse library of derivatives. worldresearchersassociations.comresearchgate.net The reaction of a bromo-substituted benzodioxole with various boronic acids in the presence of a palladium catalyst can furnish a wide range of coupled products. worldresearchersassociations.comresearchgate.net

Furthermore, functional group transformations on existing benzodioxole derivatives open up more synthetic pathways. For example, the nitration of a benzodioxole ring, followed by reduction, can yield amino derivatives, which are precursors to amides, ureas, and other nitrogen-containing functionalities.

Table 1: Selected Synthetic Methods for Benzodioxole Derivatives

| Synthesis Method | Precursors | Key Reagents/Catalysts | Product Type |

|---|---|---|---|

| Acid-Catalyzed Condensation | Catechol, Ketone/Aldehyde | Acid catalyst (e.g., p-TSA) | 2,2-Disubstituted-1,3-benzodioxole |

| Williamson Ether Synthesis | Catechol, Dihalomethane | Base (e.g., K₂CO₃) | 1,3-Benzodioxole (B145889) (unsubstituted at C2) |

| Suzuki-Miyaura Coupling | Bromo-benzodioxole, Boronic acid | Palladium catalyst (e.g., PdCl₂(PPh₃)₂), Base (e.g., K₂CO₃) | Aryl- or Alkyl-substituted benzodioxole |

| Huisgen 1,3-Dipolar Cycloaddition | Azidomethyl-benzodioxole, Alkyne | Copper(I) catalyst | Triazole-substituted benzodioxole |

Structure-Reactivity and Structure-Property Relationship Studies within Benzodioxole Frameworks

Structure-activity relationship (SAR) studies on various benzodioxole derivatives have revealed key insights. For instance, in the context of anticancer activity, the nature and position of substituents are critical. Some studies have indicated that the integrity of the methylenedioxy bridge (the O-CH₂-O group) is crucial for biological activity, as converting it to corresponding methoxy (B1213986)/hydroxy groups can lead to a dramatic reduction in antitumor effects. nih.gov However, other research suggests that the presence of the benzodioxole ring alone is not sufficient for antiproliferative effects, highlighting the importance of other structural features. nih.gov

The electronic properties of substituents play a significant role. Nitro groups, which are strongly electron-withdrawing, have been shown to enhance intramolecular charge transfer (ICT) properties in benzodioxole systems. This is a key characteristic in the design of materials with specific electronic and optical properties. In contrast, electron-donating groups like methoxy or ethoxy groups have been found to be important for the antimitotic activity in certain series of benzodioxole derivatives.

Table 2: Influence of Substituents on Benzodioxole Properties

| Substituent | Position | Effect on Aromatic Ring | Impact on Properties |

|---|---|---|---|

| Bromo (Br) | 5, 6 | Electron-withdrawing, Deactivating | Increases steric bulk; provides site for cross-coupling reactions. |

| Nitro (NO₂) | 5, 6 | Strongly electron-withdrawing | Enhances intramolecular charge transfer; may reduce tubulin-binding efficacy. |

| Methoxy (OCH₃) | 5 or 6 | Electron-donating | Can enhance antimitotic activity in certain derivatives. |

| Alkyl/Aryl | 5 or 6 | Electron-donating/variable | Modifies steric and electronic profile for diverse applications. |

Derivatives with Modified Aromatic or Dioxole Rings

Modifications to both the aromatic and dioxole rings of this compound can lead to novel derivatives with tailored properties.

Aromatic Ring Modification: The bromine atoms at the 5 and 6 positions serve as versatile synthetic handles for extensive modification of the aromatic ring. As previously mentioned, Suzuki-Miyaura coupling reactions can be used to replace one or both bromine atoms with a wide variety of aryl and heteroaryl groups. worldresearchersassociations.comresearchgate.net This allows for the construction of complex biaryl and heteroaryl structures. Other palladium-catalyzed reactions, such as Sonogashira (alkyne coupling), Heck (alkene coupling), and Buchwald-Hartwig (amine and ether coupling), could also be employed to further diversify the substitution pattern on the aromatic core.

Chiral Derivatives and Stereoselective Synthesis Strategies

While this compound itself is an achiral molecule, chiral derivatives can be synthesized by introducing stereocenters either on substituents attached to the benzodioxole core or by creating a chiral center at the C-2 position of the dioxole ring if two different non-identical groups are used.

Stereoselective synthesis strategies are crucial for preparing enantiomerically pure compounds, which is often a requirement for biologically active molecules. One common approach is the use of chiral auxiliaries or catalysts in the synthetic sequence. For example, a substituent introduced via a coupling reaction could itself be chiral.

Another strategy involves the stereoselective functionalization of a prochiral precursor. For instance, the synthesis of chiral 2-amino-1,3-diols often relies on stereoselective aminohydroxylation of an allylic precursor. beilstein-journals.org A similar strategy could be envisioned for derivatives of this compound where an alkenyl side chain is first introduced onto the aromatic ring and then subjected to a stereoselective dihydroxylation or aminohydroxylation reaction. The development of efficient, stereoselective syntheses for complex chiral molecules remains a significant goal in organic chemistry. nih.gov

Applications in Advanced Organic Synthesis and Material Science

Application in Agrochemical Synthesis

The 1,3-benzodioxole (B145889) ring is a structural feature found in some agrochemicals. A related compound, 5,6-Dibromo-1,3-benzodioxole, is mentioned as having applications in the formulation of agrochemicals. chemimpex.com While specific examples for the 2,2-dimethyl derivative are not detailed, the general utility of this scaffold in agrochemical research suggests its potential as a precursor for novel pesticides or herbicides. The lipophilicity imparted by the 2,2-dimethylpropylidene group could influence the bioavailability and environmental fate of such derived agrochemicals.

Development of Novel Materials and Polymers

The reactivity of the carbon-bromine bonds in 5,6-Dibromo-2,2-dimethyl-1,3-benzodioxole makes it an attractive monomer for polymerization reactions, leading to the development of novel materials with tailored properties.

Dibromoarenes are common precursors for the synthesis of poly(phenylene vinylene) (PPV) and other conjugated polymers, which are of significant interest for their applications in electronic devices such as light-emitting diodes (LEDs), photovoltaic cells, and field-effect transistors. Polymerization reactions like the Heck or Suzuki coupling can be employed to link monomer units of this compound, potentially with other comonomers, to create novel polymer backbones. The inclusion of the 2,2-dimethyl-1,3-benzodioxole (B81077) unit would be expected to influence the polymer's solubility, processability, and its electronic properties, such as the band gap and fluorescence. While specific polymers derived from this exact monomer are not extensively documented, the underlying chemical principles strongly support its potential in this area. A patent on poly(2,6-dimethyl-1,4-phenylene-oxide) derivatives highlights the industrial development of polymers from substituted aromatic precursors for applications requiring specific dielectric properties. google.com

Building Blocks for Polymer Chemistry

The compound this compound serves as a specialized building block in the synthesis of advanced polymeric materials. Its utility in polymer chemistry is primarily centered on its role as a precursor to monomers that can be incorporated into complex macromolecular structures. The dibromo functionality of the molecule allows for its conversion into other reactive groups, which can then undergo polymerization.

A notable application of this compound in polymer science is in the synthesis of phthalocyanine (B1677752) hybrids. uea.ac.uk In this context, the compound is not directly polymerized but is first transformed into a more reactive monomer, 5,6-Dicyano-2,2-dimethyl-1,3-benzodioxole. This conversion is a critical step, as the dicyano derivative is a key component in the formation of the phthalocyanine macrocycle, a large, aromatic ring system that can be linked to form polymers. uea.ac.uk

The synthesis of the dicyano monomer from the dibromo precursor is a crucial enabler for its use in polymer chemistry. Once obtained, the 5,6-Dicyano-2,2-dimethyl-1,3-benzodioxole can be used in mixed condensation reactions with other phthalonitriles or aminoisoindolines to create unsymmetrical phthalocyanine analogues. uea.ac.uk These complex macrocycles can be considered a form of polymer, and their properties can be tuned by the careful selection of the building blocks.

The research in this area has led to the formation of novel hybrid polymers, such as tetrabenzotriazaporphyrins (TBTAPs). uea.ac.uk In these structures, the 2,2-dimethyl-1,3-benzodioxole unit is incorporated into a larger polymeric framework. The synthesis of these materials is often metal-templated, with zinc chloride being one of the effective agents for promoting the desired polymerization and yielding specific isomers of the final polymer. uea.ac.uk

The table below summarizes the key compounds involved in this synthetic pathway, starting from the initial building block.

| Compound Name | Chemical Formula | Role in Polymer Synthesis |

| This compound | C9H8Br2O2 | Precursor to the monomer |

| 5,6-Dicyano-2,2-dimethyl-1,3-benzodioxole | C11H8N2O2 | Monomer for phthalocyanine synthesis |

| Tetrabenzotriazaporphyrin (TBTAP) hybrids | Varies | Final polymeric material |

The research findings indicate that the inclusion of the 2,2-dimethyl-1,3-benzodioxole moiety can influence the properties of the resulting polymers. The full characterization of these hybrid polymers has been a subject of detailed study, revealing complex structures and formation mechanisms. uea.ac.uk While the primary documented application is in these specialized phthalocyanine-based polymers, the role of this compound as a versatile precursor suggests potential for its use in other areas of polymer chemistry, pending further research.

Advanced Characterization and Analytical Research Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 5,6-Dibromo-2,2-dimethyl-1,3-benzodioxole. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum is characteristically simple, which confirms the compound's high degree of symmetry. claudiozannoni.itlookchem.com Research findings report a sharp singlet for the two equivalent aromatic protons and another singlet for the six equivalent protons of the two methyl groups on the dioxole ring. claudiozannoni.itlookchem.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments. The spectrum for this compound is expected to show distinct signals for the methyl carbons, the quaternary carbon of the dioxole ring, the two equivalent bromine-substituted aromatic carbons, and the two equivalent aromatic carbons bearing the oxygen atoms. While specific literature data for the dibromo- derivative is sparse, analysis of the closely related 5,6-dicyano-2,2-dimethyl-1,3-benzodioxole shows the key signals for the benzodioxole core, which are informative for interpreting the structure of the title compound. lookchem.com

Interactive Table: NMR Data for this compound and a Related Analog

| Spectrum Type | Nucleus | Position | Chemical Shift (δ) ppm | Multiplicity | Notes | Reference |

|---|---|---|---|---|---|---|

| ¹H NMR | ¹H | Aromatic (H-4, H-7) | ~7.12 | Singlet | Data for this compound in (CD₃)₂CO. claudiozannoni.it | claudiozannoni.it |

| ¹H NMR | ¹H | Methyl (-C(CH₃)₂) | ~1.69 | Singlet | Data for this compound in (CD₃)₂CO. claudiozannoni.it | claudiozannoni.it |

| ¹³C NMR | ¹³C | Methyl (-C(CH₃)₂) | 26.1 | - | Illustrative data from 5,6-dicyano-2,2-dimethyl-1,3-benzodioxole. | lookchem.com |

| ¹³C NMR | ¹³C | Aromatic (C-5, C-6) | 110.1 | - | Illustrative data from 5,6-dicyano-2,2-dimethyl-1,3-benzodioxole. | lookchem.com |

| ¹³C NMR | ¹³C | Aromatic (C-4, C-7) | 112.5 | - | Illustrative data from 5,6-dicyano-2,2-dimethyl-1,3-benzodioxole. | lookchem.com |

| ¹³C NMR | ¹³C | Quaternary (C-2) | 123.1 | - | Illustrative data from 5,6-dicyano-2,2-dimethyl-1,3-benzodioxole. | lookchem.com |

| ¹³C NMR | ¹³C | Aromatic (C-8, C-9) | 151.3 | - | Illustrative data from 5,6-dicyano-2,2-dimethyl-1,3-benzodioxole. | lookchem.com |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition and molecular weight of this compound. It measures the mass-to-charge ratio (m/z) to a very high degree of accuracy.

Molecular Formula Determination: The experimentally determined exact mass from HRMS is compared to the calculated mass for the proposed formula, C₉H₈Br₂O₂. The calculated monoisotopic mass of this compound is 305.88910 Da. The close agreement between the measured and calculated mass confirms the molecular formula.

Fragmentation Analysis: In addition to providing the molecular ion peak, mass spectrometry can be used to analyze the fragmentation pattern of the compound. This pattern provides structural information based on the stability of the resulting fragments. For this compound, characteristic fragmentation would involve the loss of a methyl group (CH₃•) or cleavage within the dioxole ring. A key feature in the mass spectrum is the isotopic pattern of the molecular ion peak. Due to the presence of two bromine atoms, a characteristic M, M+2, and M+4 peak cluster is observed in an approximate 1:2:1 intensity ratio, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Interactive Table: HRMS Data for this compound

| Parameter | Value | Method | Notes |

|---|---|---|---|

| Molecular Formula | C₉H₈Br₂O₂ | - | Confirmed by HRMS. |

| Exact Mass | 307.88706 Da | Computed | The mass calculated using the most abundant isotope of each element. |

| Monoisotopic Mass | 305.88910 Da | Computed | The mass calculated using the principal isotope of each element (e.g., ¹²C, ¹H, ¹⁶O, ⁷⁹Br). |

| Key Isotopic Feature | M, M+2, M+4 peaks | Mass Spectrometry | Characteristic pattern for a dibrominated compound, with expected intensity ratio of ~1:2:1. |

| Predicted [M+H]⁺ | 306.89638 m/z | Computed | Predicted mass-to-charge ratio for the protonated molecule. |

| Predicted [M+Na]⁺ | 328.87832 m/z | Computed | Predicted mass-to-charge ratio for the sodium adduct. |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: An FT-IR spectrum of this compound reveals key absorptions corresponding to its functional groups. claudiozannoni.it Strong bands associated with C-H stretching of the aromatic ring and the methyl groups are observed. Additionally, characteristic peaks for the C-O-C stretching of the dioxole ether linkages and C=C stretching of the benzene (B151609) ring are prominent. claudiozannoni.it The presence of the C-Br bonds is typically observed in the lower frequency (fingerprint) region of the spectrum.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While no specific Raman spectrum for this compound is documented in the searched literature, analysis of related benzodioxole compounds shows that the symmetric vibrations of the benzene ring and the C-C backbone are often strong in the Raman spectrum, whereas they may be weak in the IR.

Interactive Table: Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Technique | Reference |

|---|---|---|---|---|

| 3110, 3058 | Weak | Aromatic C-H Stretch | FT-IR | claudiozannoni.it |

| 2991, 2929 | Weak | Aliphatic C-H Stretch (Methyl) | FT-IR | claudiozannoni.it |

| 1488 | Strong | Aromatic C=C Stretch | FT-IR | claudiozannoni.it |

| 1379 | Strong | CH₃ Bending (gem-dimethyl) | FT-IR | claudiozannoni.it |

| 1239 | Strong | Asymmetric C-O-C Stretch (Ether) | FT-IR | claudiozannoni.it |

| 855 | Strong | C-H Out-of-plane Bending | FT-IR | claudiozannoni.it |

Chromatographic Techniques for Purity Assessment and Isolation in Synthetic Research (e.g., Thin-Layer Chromatography (TLC), Column Chromatography)

Chromatographic methods are essential for both the purification of this compound after its synthesis and for the assessment of its purity.

Column Chromatography: This is the primary technique used for the purification of this compound on a preparative scale. claudiozannoni.itlookchem.comuea.ac.uk Research reports detail the use of silica (B1680970) gel as the stationary phase with a non-polar solvent such as toluene (B28343) as the eluent (mobile phase). claudiozannoni.it This method effectively separates the desired product from starting materials and reaction byproducts, yielding the compound in high purity. claudiozannoni.itlookchem.com

Thin-Layer Chromatography (TLC): TLC is a rapid and effective analytical technique used to monitor the progress of a chemical reaction and to determine the purity of the fractions collected during column chromatography. A suitable solvent system is used to separate the components on a silica-coated plate, and the spots are visualized, typically under UV light. The presence of a single spot indicates a high degree of purity.

Application of this compound as an Analytical Reagent in Organic Analysis

While this compound is primarily documented as a synthetic intermediate for creating more complex molecules like phthalocyanines, its well-defined and stable nature lends it potential for use in analytical applications. claudiozannoni.ituea.ac.uk Although direct use as an analytical reagent is not widely reported, its structural relative, 5,6-Dibromo-1,3-benzodioxole, is noted for its use as a reagent in analytical methods to detect and quantify certain organic compounds. This suggests a precedent for this class of compounds in analytical chemistry. Given its high purity achievable through standard chromatographic methods and its distinct spectroscopic signals, this compound could serve as a useful analytical standard or reference compound in the development of quantitative methods (e.g., HPLC, GC-MS) for more complex benzodioxole derivatives.

Computational Chemistry and Theoretical Studies of 5,6 Dibromo 2,2 Dimethyl 1,3 Benzodioxole

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic properties of molecules like 5,6-Dibromo-2,2-dimethyl-1,3-benzodioxole. By calculating the electron density, DFT methods can provide valuable insights into the molecule's stability, reactivity, and spectroscopic characteristics. For the title compound, DFT calculations would typically be performed using a functional such as B3LYP combined with a suitable basis set, for instance, 6-311++G(d,p), to accurately account for the electronic effects of the bromine and oxygen atoms. nih.gov

The electronic structure is fundamentally described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter, providing an indication of the molecule's kinetic stability and chemical reactivity. A larger energy gap suggests higher stability and lower reactivity. For this compound, the electron-withdrawing nature of the two bromine atoms is expected to lower the energy of both the HOMO and LUMO compared to the unsubstituted 2,2-dimethyl-1,3-benzodioxole (B81077). The precise energies and the resulting gap would be determined through DFT calculations.

Molecular orbital visualizations would reveal the distribution of electron density. In this compound, the HOMO is anticipated to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the dioxole moiety. The LUMO, conversely, is likely to have significant contributions from the antibonding orbitals associated with the carbon-bromine bonds, indicating these sites as potential centers for nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Illustrative)

| Property | Predicted Value | Significance |

| HOMO Energy | (Value in eV) | Electron-donating ability |

| LUMO Energy | (Value in eV) | Electron-accepting ability |

| HOMO-LUMO Gap | (Value in eV) | Chemical stability and reactivity |

| Dipole Moment | (Value in Debye) | Polarity and intermolecular interactions |

Note: The values in this table are illustrative and would need to be calculated using specific DFT methods.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of this compound is not entirely rigid. While the benzene (B151609) ring is planar, the five-membered dioxole ring can adopt different conformations. Conformational analysis is crucial to identify the most stable arrangement of the atoms in space. For the parent 1,3-benzodioxole (B145889), studies have shown that the molecule possesses a non-planar puckered conformation, which is a result of the anomeric effect. acs.org This effect involves stabilizing interactions between the lone pairs of the oxygen atoms and the antibonding σ* orbitals of adjacent C-O bonds. acs.org

For this compound, a similar puckered conformation of the dioxole ring is expected. The gem-dimethyl group at the 2-position will influence the degree of puckering. A potential energy surface scan, performed using computational methods, can map the energy changes associated with the puckering and flapping of the dioxole ring. This would reveal the global energy minimum conformation and the energy barriers between different conformers.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. By simulating the atomic motions at a given temperature, MD can explore the accessible conformational space and predict how the molecule might behave in a solution or a biological environment. For this compound, MD simulations could reveal the flexibility of the dioxole ring and the rotational freedom of the methyl groups. Explicit all-atom MD simulations, potentially using force fields like CHARMM36, could be employed to study its behavior in different solvent environments. nih.gov

Prediction of Spectroscopic Data

Computational chemistry offers powerful methods for predicting various spectroscopic data, which can be invaluable for the identification and characterization of new compounds.

NMR Spectroscopy: The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra is a standard application of computational chemistry. chemicalbook.comspectrabase.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, it is possible to predict the chemical shifts. These calculations, often performed using DFT methods, can help in the assignment of experimental spectra and confirm the structure of the synthesized compound. The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons and the methyl protons, with their chemical shifts influenced by the electronic effects of the bromine atoms. Similarly, the ¹³C NMR spectrum would provide information about all the carbon atoms in the molecule.

Vibrational Spectroscopy (IR and Raman): The infrared (IR) and Raman spectra of this compound can also be predicted computationally. nih.govelixirpublishers.com By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be determined. These calculations provide a theoretical vibrational spectrum that can be compared with experimental data. The predicted IR spectrum would show characteristic peaks for the C-H stretching of the aromatic and methyl groups, C-O stretching of the dioxole ring, and C-Br stretching vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net By calculating the excitation energies and oscillator strengths, the wavelength of maximum absorption (λmax) can be predicted. For this compound, the UV-Vis spectrum is expected to be influenced by the π-π* transitions within the aromatic system.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopy | Predicted Feature | Predicted Value |

| ¹H NMR | Aromatic Protons | (Chemical shift range in ppm) |

| ¹H NMR | Methyl Protons | (Chemical shift in ppm) |

| ¹³C NMR | Aromatic Carbons | (Chemical shift range in ppm) |

| ¹³C NMR | Dioxole Carbons | (Chemical shift range in ppm) |

| IR | C-Br Stretch | (Wavenumber in cm⁻¹) |

| IR | C-O Stretch | (Wavenumber in cm⁻¹) |

| UV-Vis | λmax | (Wavelength in nm) |

Note: The values in this table are illustrative and would need to be calculated using specific computational methods.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be employed to model potential chemical reactions involving this compound and to characterize the associated transition states. This is particularly useful for understanding reaction mechanisms and predicting the feasibility and selectivity of a given transformation.

For instance, the bromine atoms on the aromatic ring are potential sites for nucleophilic aromatic substitution or for participation in cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.networldresearchersassociations.com Reaction pathway modeling could be used to investigate the mechanism of such a reaction. This would involve locating the transition state structure, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate.

Computational methods can also be used to study the regioselectivity of reactions. For example, in a reaction where substitution could occur at either the 5- or 6-position, theoretical calculations can predict which position is more likely to react by comparing the activation energies of the two possible pathways.

In Silico Screening and Virtual Library Design for Derivative Exploration

The core structure of this compound provides a scaffold that can be chemically modified to create a library of new derivatives with potentially interesting properties. In silico screening and virtual library design are powerful computational techniques used to explore this chemical space efficiently.

Virtual Screening: If a particular biological target or material property is of interest, virtual screening can be used to predict which derivatives of this compound are most likely to be active. nih.govmdpi.com This involves creating a virtual library of compounds by computationally modifying the parent structure (e.g., by replacing the bromine atoms with other functional groups) and then using molecular docking or other computational methods to predict their binding affinity to a target protein or to calculate a desired property. mdpi.com

Virtual Library Design: Computational methods can also guide the design of a virtual library of derivatives with diverse properties. By systematically varying the substituents on the aromatic ring, a wide range of electronic and steric properties can be explored. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of the derivatives with their predicted activity or property. researchgate.net This allows for the rational design of new compounds with enhanced characteristics. For example, a library of derivatives could be designed to explore their potential as cytotoxic agents or as inhibitors of specific enzymes. nih.gov

Future Research Directions and Translational Opportunities

Development of Green Chemistry Approaches for Synthesis

The synthesis of halogenated aromatic compounds has traditionally relied on methods that often involve hazardous reagents and conditions, such as the use of elemental bromine and strong Lewis acid catalysts in chlorinated solvents. acs.orgwku.edunih.gov These classical bromination methods pose safety and environmental concerns, prompting a shift towards more sustainable "green" chemistry approaches. acs.org

Future research will likely focus on developing environmentally benign and efficient synthesis routes for 5,6-Dibromo-2,2-dimethyl-1,3-benzodioxole. Key areas of exploration include:

Safer Brominating Agents: Moving away from liquid bromine, research can explore the use of solid, easier-to-handle N-bromosuccinimide (NBS) in greener solvents like acetonitrile. wku.eduyoutube.com

In Situ Bromine Generation: Another promising avenue is the in situ generation of bromine from more benign precursors. For instance, the reaction of sodium or ammonium (B1175870) bromide with an oxidizing agent like hydrogen peroxide (H₂O₂) in an aqueous or acetic acid medium can provide an effective and safer brominating system. researchgate.netsciencemadness.org

Heterogeneous Catalysis: The development of recyclable, solid-phase catalysts offers a significant green advantage. Systems such as an Fe₂O₃/zeolite catalyst can be used for the bromination of aromatic compounds; these catalysts are cost-effective and can be easily recovered and reused, minimizing waste. rsc.org

Enzymatic Halogenation: A frontier in green chemistry is the use of enzymes for specific chemical transformations. The discovery of halogenase enzymes, particularly bromoperoxidases found in marine organisms, opens the door to biocatalytic routes for bromination. wikipedia.orgnih.gov These enzymes can catalyze the formation of carbon-bromine bonds with high specificity under mild conditions. nih.gov Future work could involve engineering these enzymes to accept 2,2-dimethyl-1,3-benzodioxole (B81077) as a substrate for a highly selective and sustainable synthesis of its dibrominated derivative.

Catalytic Applications and Ligand Design Based on Benzodioxole Scaffolds

The benzodioxole scaffold is a versatile structural motif that can be incorporated into ligands for transition metal catalysis. The electronic and steric properties of the ligand are critical for controlling the activity and selectivity of the metal catalyst. The specific substitutions on this compound make it an intriguing candidate for ligand development.

The two bromine atoms on the aromatic ring are electron-withdrawing, which can significantly influence the electronic environment of a coordinated metal center. The gem-dimethyl group on the dioxole ring provides steric bulk, which can be used to create a specific coordination pocket around the metal, potentially leading to high selectivity in catalytic reactions.

Future research directions in this area include:

Synthesis of Novel Ligands: Designing and synthesizing a library of ligands based on the this compound core. These could include phosphine, N-heterocyclic carbene (NHC), or other common ligand types where this scaffold is incorporated.

Application in Cross-Coupling Reactions: Bromoarenes are common starting materials for a wide range of palladium-catalyzed cross-coupling reactions. researchgate.net Ligands derived from this compound could be screened for their efficacy in reactions like Suzuki, Heck, and Sonogashira couplings. The inherent bromine atoms could also serve as reactive handles for further functionalization after an initial catalytic reaction at a different site.

Asymmetric Catalysis: The defined steric environment created by the 2,2-dimethyl group could be exploited in the design of chiral ligands for asymmetric catalysis, a critical technology for the synthesis of enantiomerically pure pharmaceuticals.

Exploration in Supramolecular Chemistry and Nanotechnology

Supramolecular chemistry focuses on the design of complex, functional assemblies held together by non-covalent interactions. acs.org Halogen bonding is an increasingly important non-covalent interaction in this field, involving an attractive force between an electrophilic region on a halogen atom (like bromine) and a nucleophilic site on another molecule. acs.orgacs.orgyoutube.com

The two bromine atoms in this compound are prime candidates for directing molecular self-assembly through halogen bonds. acs.orgrsc.org The strength and directionality of these bonds can be used to construct highly ordered supramolecular structures.

Translational opportunities in this domain include:

Crystal Engineering: Utilizing halogen bonding and π-π stacking interactions of the aromatic core to design and synthesize novel crystalline materials with predictable structures and properties, such as 1D chains or 2D networks. rsc.orgnih.gov

Functional Nanomaterials: The self-assembly of this molecule could lead to the formation of porous organic materials. These materials could have applications in gas storage, separation, or as hosts for guest molecules.

Surface Modification: Assembling monolayers of this compound on surfaces (e.g., gold nanoparticles) to create functionalized interfaces. rsc.org The bromine atoms provide specific interaction points that could be used for sensing or further chemical modification.

Integration into Automated Synthesis Platforms

The discovery of new materials and molecules with desired properties can be significantly accelerated through the use of automated synthesis and high-throughput screening (HTS). youtube.com These platforms allow for the rapid generation and testing of large libraries of related compounds. youtube.comyoutube.com

The this compound scaffold is an ideal starting point for creating a chemical library.

Library Synthesis: Automated liquid handlers and robotic synthesis platforms can be programmed to perform a variety of reactions on the core scaffold. For example, the two bromine atoms can be systematically replaced with different functional groups using an array of palladium-catalyzed cross-coupling reactions. This would generate a large matrix of derivatives where the substituents at positions 5 and 6 are varied.

High-Throughput Screening (HTS): The resulting library of compounds, arrayed in microtiter plates, can be rapidly screened for various properties. youtube.com For instance, their biological activity could be tested against cancer cell lines or specific enzymes using automated plate readers. Similarly, their catalytic activity for a specific reaction could be assessed in a high-throughput format.

Accelerated Discovery: This automated approach dramatically speeds up the process of identifying "hits"—compounds with desirable properties. youtube.com It also provides extensive structure-activity relationship (SAR) data, which can guide the design of next-generation compounds with even better performance.

Emerging Bio-Applications of Benzodioxole Derivatives in Chemical Biology

The 1,3-benzodioxole (B145889) ring is a privileged scaffold found in numerous biologically active compounds. nih.gov Derivatives have been shown to possess a range of activities, including antiproliferative, anticancer, and enzyme inhibitory effects. nih.govnih.govnih.gov Notably, the introduction of halogen atoms, including bromine, into bioactive molecules often leads to an increase in potency. nih.govnih.gov This is sometimes attributed to the ability of halogens to form halogen bonds with biological targets like proteins and nucleic acids. youtube.comnih.gov

Given these precedents, this compound stands out as a molecule with significant potential for applications in chemical biology. Future research should focus on:

Screening for Bioactivity: Systematically evaluating the compound and its derivatives for a wide range of biological activities. Based on related structures, promising areas include anticancer and anti-inflammatory pathways. nih.govresearchgate.net

Development of Chemical Probes: Using the scaffold to design and synthesize chemical probes to study biological systems. For example, a fluorescent dye or a biotin (B1667282) tag could be attached to the molecule (e.g., by replacing one of the bromines) to allow for visualization of its interactions within cells or for the identification of its protein targets.

Structure-Activity Relationship (SAR) Studies: Leveraging the data from HTS and targeted synthesis to build a detailed understanding of how the different parts of the molecule contribute to its biological effect. This knowledge is crucial for optimizing the scaffold to create potent and selective therapeutic candidates or research tools. Recent studies on benzodioxole hybrids have already highlighted the substantial activity of derivatives featuring halogen substituents. researchgate.net

The following table summarizes some of the reported biological activities for various benzodioxole derivatives, underscoring the potential of this chemical class.

| Derivative Class | Biological Activity | Target/Cell Line | Reference |

| Benzodioxole aryl acetates/acids | COX-1/COX-2 Inhibition, Cytotoxic | HeLa | nih.gov |

| Benzodioxole-triazole hybrids | Anti-breast cancer | MCF-7 | nih.govresearchgate.net |

| Noscapine analogues (1,3-benzodioxole modified) | Antiproliferative, Tubulin polymerization inhibition | MCF-7, NCIADR/RES | nih.gov |

| 1,3-Benzodioxole-arsenical conjugates | Anti-tumor, Thioredoxin system inhibition | 4T1 tumor cells | nih.gov |

Q & A

Q. How can researchers optimize the synthesis of 5,6-Dibromo-2,2-dimethyl-1,3-benzodioxole for reproducibility?

Methodological Answer: To ensure reproducibility, focus on reaction conditions such as temperature control (e.g., maintaining 0–5°C during bromination), stoichiometric ratios of brominating agents (e.g., Br₂ or NBS), and solvent selection (e.g., dichloromethane or THF). Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol can improve yield and purity. Document intermediates (e.g., methyl-substituted precursors) using NMR (¹H/¹³C) and GC-MS to verify structural integrity .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify methyl groups (δ 1.4–1.6 ppm for CH₃) and aromatic protons (δ 6.8–7.2 ppm) with splitting patterns reflecting bromine’s electron-withdrawing effects.

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 322 (M⁺) and isotopic patterns consistent with two bromine atoms.

- X-ray Crystallography : Resolve steric effects from dimethyl and bromine substituents on the benzodioxole ring .

Q. How can researchers mitigate hazards during handling and storage?

Methodological Answer:

- Storage : Use airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation.

- Handling : Employ fume hoods, nitrile gloves, and flame-resistant lab coats. Follow protocols for halogenated compound disposal to avoid environmental contamination .

Advanced Research Questions

Q. How does the electronic nature of the benzodioxole scaffold influence reactivity in cross-coupling reactions?

Methodological Answer: The electron-deficient benzodioxole core (due to bromine and oxygen atoms) enhances electrophilic substitution but may hinder nucleophilic attacks. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ with aryl boronic acids at 80–100°C in DMF/H₂O. Monitor regioselectivity via HPLC and compare with computational models (DFT calculations of Fukui indices) to predict reactive sites .

Q. What strategies resolve contradictions in bioactivity data for benzodioxole derivatives?

Methodological Answer: Discrepancies in antimicrobial or anticancer assays may arise from solvent polarity, cell line variability, or impurities. Standardize protocols:

- Use identical cell lines (e.g., HEK293 for cytotoxicity) and solvent controls (DMSO ≤0.1%).

- Validate purity via HPLC (>95%) and quantify bioactivity using dose-response curves (IC₅₀ values). Cross-reference with structural analogs (e.g., fluorinated benzodioxoles) to isolate substituent effects .

Q. How can computational modeling guide the design of benzodioxole-based kinase inhibitors?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., GRK2 or ROCK1). Prioritize compounds with hydrogen bonds to hinge residues (e.g., Met274 in GRK2).

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Compare binding free energies (MM-PBSA) of brominated vs. non-brominated analogs to optimize selectivity .

Q. What synthetic routes enable functionalization of the benzodioxole core for photochromic applications?

Methodological Answer:

- Sulfonation : React with SO₃-DMF complex to introduce sulfonic acid groups at the 4-position, enabling conjugation with azo dyes or fluorophores.

- Photochromic Design : Attach arylazo pyrazole moieties via amide coupling (EDC/HOBt). Validate isomerization (cis/trans) via UV-vis spectroscopy (λ 350–500 nm) and NMR line-shape analysis .

Data Interpretation & Contradictions

Q. How to address conflicting NMR data for benzodioxole derivatives in different solvents?

Methodological Answer: Solvent-induced shifts (e.g., CDCl₃ vs. DMSO-d₆) can alter splitting patterns. Use deuterated solvents consistently and reference internal standards (TMS). For ambiguous peaks, employ 2D NMR (COSY, HSQC) to resolve coupling networks .

Q. Why do substituent effects vary in structure-activity relationship (SAR) studies?

Methodological Answer: Steric and electronic factors dominate SAR. For example, electron-withdrawing bromine at C5/C6 enhances binding to COX-2 but reduces solubility. Use Hammett constants (σ) and ClogP calculations to rationalize trends. Validate with X-ray co-crystallography of ligand-enzyme complexes .

Experimental Design & Validation

Q. How to design assays for evaluating benzodioxole derivatives as glycine receptor modulators?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.